ethyl 2-[2-[(Z)-[2-(4-fluoroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate
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Overview
Description
Ethyl [2-({2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate is a complex organic compound that belongs to the class of thiazolidine derivatives. Thiazolidine motifs are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a thiazolidine ring, a fluorophenyl group, and an ethyl ester, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
The synthesis of ethyl [2-({2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate typically involves multiple steps. One common method includes the reaction of 2-bromo-4-methoxy-phenol with para-fluorophenylacetylene, followed by further reactions to introduce the thiazolidine ring and the ethyl ester group . The reaction conditions often involve the use of catalysts like BF3·OEt2 and TBAHS (tetrabutylammonium hydrogen sulfate) at low temperatures to achieve high yields and enantiospecificity .
Chemical Reactions Analysis
Ethyl [2-({2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazolidine ring and the fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl [2-({2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl [2-({2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate involves its interaction with specific molecular targets and pathways. The thiazolidine ring is known to interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity . These interactions lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl [2-({2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate can be compared with other thiazolidine derivatives, such as:
Ethyl 2-[(4-fluorophenyl)amino]acetate: This compound has similar structural features but lacks the thiazolidine ring.
2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: This compound has a different core structure but shares the phenoxy and fluorophenyl groups. The uniqueness of ethyl [2-({2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate lies in its combination of the thiazolidine ring, fluorophenyl group, and ethyl ester, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H17FN2O4S |
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Molecular Weight |
400.4 g/mol |
IUPAC Name |
ethyl 2-[2-[(Z)-[2-(4-fluorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C20H17FN2O4S/c1-2-26-18(24)12-27-16-6-4-3-5-13(16)11-17-19(25)23-20(28-17)22-15-9-7-14(21)8-10-15/h3-11H,2,12H2,1H3,(H,22,23,25)/b17-11- |
InChI Key |
PDXQLZUYDARIDG-BOPFTXTBSA-N |
Isomeric SMILES |
CCOC(=O)COC1=CC=CC=C1/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)F)S2 |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C=C2C(=O)NC(=NC3=CC=C(C=C3)F)S2 |
Origin of Product |
United States |
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